molecular formula C17H20N2O3S B6502183 N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide CAS No. 941904-27-4

N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide

Cat. No.: B6502183
CAS No.: 941904-27-4
M. Wt: 332.4 g/mol
InChI Key: DTYKZMXQPHSABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethyl group, a methyl group, and a benzenesulfonamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide typically involves multiple steps:

    Formation of N-methyl-4-methylbenzenesulfonamide: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with methylamine under basic conditions.

    Acylation Reaction: The N-methyl-4-methylbenzenesulfonamide is then acylated with ethyl chloroformate to introduce the ethyl group.

    Coupling Reaction: Finally, the product is coupled with benzamide under appropriate conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamido group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamido group plays a crucial role in this interaction, often forming hydrogen bonds or ionic interactions with the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methylbenzamide
  • N-methyl-4-methylbenzenesulfonamide
  • N-ethyl-N-methylbenzamide

Uniqueness

N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide is unique due to the presence of both an ethyl group and a sulfonamido group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications.

Properties

IUPAC Name

N-ethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-18-17(20)14-7-9-15(10-8-14)19(3)23(21,22)16-11-5-13(2)6-12-16/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKZMXQPHSABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.